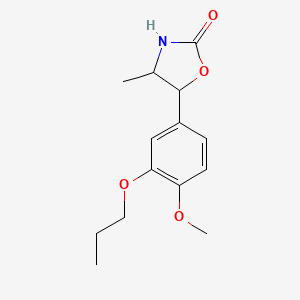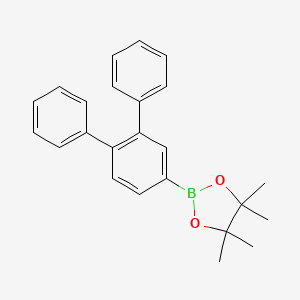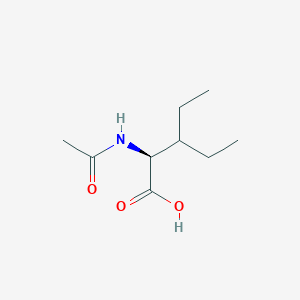![molecular formula C24H30ClF2NO B15287239 3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15287239.png)
3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[321]octane;hydrochloride is a complex organic compound with a unique structure that includes fluorinated phenyl groups and a bicyclic octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic octane framework: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the butyl group: This step involves alkylation reactions, where the bicyclic intermediate is treated with butyl halides in the presence of a strong base.
Attachment of the bis(4-fluorophenyl)methoxy group: This is typically done through nucleophilic substitution reactions, where the intermediate is reacted with 4-fluorophenylmethanol derivatives under basic conditions.
Formation of the hydrochloride salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt, which is often more stable and easier to handle.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorinated phenyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups may enhance its binding affinity to these targets, leading to modulation of their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall bioactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[bis(4-chlorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride
- 3-[bis(4-bromophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride
- 3-[bis(4-methylphenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride
Uniqueness
The presence of fluorine atoms in 3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride makes it unique compared to its analogs with chlorine, bromine, or methyl groups. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability and binding affinity to molecular targets.
Propiedades
Fórmula molecular |
C24H30ClF2NO |
|---|---|
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H |
Clave InChI |
RHYMGBAYGRUKNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)


![1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B15287176.png)






![(10,14-Diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl) acetate](/img/structure/B15287234.png)

![(2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B15287259.png)
![1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose](/img/structure/B15287263.png)
